[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine
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Overview
Description
[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine is an organic compound with the molecular formula C₉H₁₁F₂N It is characterized by the presence of a difluorophenyl group attached to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine typically involves the reaction of 2,4-difluoroacetophenone with methylamine. The process begins with the reduction of 2,4-difluoroacetophenone to the corresponding alcohol, followed by its conversion to the amine through reductive amination. Common reagents used in this process include sodium borohydride (NaBH₄) for reduction and methylamine for amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted difluorophenyl derivatives .
Scientific Research Applications
[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [(1R)-1-(3,4-Difluorophenyl)ethyl]methylamine
- [(1R)-1-(2,5-Difluorophenyl)ethyl]methylamine
- [(1R)-1-(2,4-Difluorophenyl)ethyl]ethylamine
Uniqueness
[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine is unique due to its specific difluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This substitution pattern can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C9H11F2N |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1R)-1-(2,4-difluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m1/s1 |
InChI Key |
WZTWPNDSZMOORY-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)F)NC |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC |
Origin of Product |
United States |
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